Terpin

Description

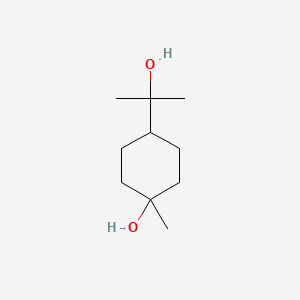

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of Terpin Hydrate and Codeine Mixtures

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the pharmacological properties of the combination of terpin hydrate and codeine, a formulation historically used as an antitussive and expectorant. The document delves into the individual mechanisms of action, pharmacokinetic profiles, and pharmacodynamic effects of each component. It further explores the scientific rationale behind their combination, methodologies for their study, and the regulatory context that has defined their clinical use. While the synergistic action of this combination is based on the complementary effects of an expectorant and a centrally acting cough suppressant, a notable gap exists in modern scientific literature regarding rigorous quantitative studies on their pharmacodynamic and pharmacokinetic interactions. This guide aims to be a definitive resource for professionals in the field, synthesizing historical knowledge with current pharmacological principles and identifying areas for future research.

Introduction: A Historical and Clinical Perspective

The combination of terpin hydrate and codeine was a widely prescribed remedy for cough associated with bronchitis and other respiratory ailments throughout the 20th century.[1][2] The clinical rationale for this mixture is based on a dual-action approach to cough management: terpin hydrate acts as an expectorant to loosen and clear mucus from the airways, while codeine provides potent suppression of the cough reflex.[3][4]

Historically available as an elixir, this formulation's use has significantly declined, primarily due to the U.S. Food and Drug Administration (FDA) removing terpin hydrate from marketed medications in the 1990s, citing a lack of sufficient evidence for its safety and effectiveness.[1][5][6] Today, terpin hydrate and codeine elixirs are not commercially available as a standard product but can be prepared by compounding pharmacies with a valid prescription.[1][7] This guide will dissect the pharmacological underpinnings of this historical formulation to provide a detailed understanding for contemporary researchers.

The Pharmacology of Codeine

Codeine, or 3-methylmorphine, is a naturally occurring opiate found in the poppy plant, Papaver somniferum.[8] It is widely used for its analgesic, antitussive, and antidiarrheal properties.[8][9]

Mechanism of Action: A Prodrug's Journey

Codeine itself is a prodrug with a weak affinity for the μ-opioid receptor.[9][10] Its primary pharmacological effects, particularly analgesia, are mediated by its active metabolite, morphine.[9] The conversion of codeine to morphine is catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[8] Morphine is a potent agonist of the μ-opioid receptor, and its binding to these receptors in the central nervous system (CNS) is responsible for both its analgesic and antitussive effects.[10] The antitussive action is specifically attributed to its effect on the cough center in the medulla oblongata, reducing the sensitivity of the cough reflex.[11]

The metabolism of codeine is a critical factor in its clinical efficacy and is subject to significant genetic variability.

Pharmacokinetics: The Role of Genetic Polymorphism

The clinical effects of codeine are highly dependent on its metabolic fate, which is primarily governed by the activity of the CYP2D6 enzyme.[11]

-

Absorption: Codeine is well-absorbed from the gastrointestinal tract, with peak plasma concentrations reached approximately one hour after oral administration.[9]

-

Metabolism: The metabolism of codeine occurs via several pathways in the liver:

-

O-demethylation to morphine, catalyzed by CYP2D6 . This is the primary pathway for its analgesic effect.

-

N-demethylation to norcodeine, catalyzed by CYP3A4 .

-

Glucuronidation to codeine-6-glucuronide, mediated by UGT2B7 .[8]

-

-

Genetic Polymorphism of CYP2D6: The gene encoding CYP2D6 is highly polymorphic, leading to different metabolic phenotypes:

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity cannot effectively convert codeine to morphine, leading to a lack of analgesic effect.

-

Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function.

-

Ultrarapid Metabolizers (UMs): These individuals possess multiple copies of the CYP2D6 gene, leading to rapid and extensive conversion of codeine to morphine. This can result in dangerously high morphine levels, even at standard doses, increasing the risk of opioid toxicity.[1]

-

-

Excretion: Codeine and its metabolites are primarily excreted in the urine.[12]

The significant inter-individual variability in response to codeine due to CYP2D6 polymorphisms is a major clinical consideration.

Pharmacodynamics: Beyond Cough Suppression

While its antitussive effect is central to its use in this combination, codeine exerts a range of pharmacodynamic effects, primarily through its metabolite morphine:

-

Analgesia: Effective for mild to moderate pain.[8]

-

Sedation and Euphoria: Common CNS effects that contribute to its abuse potential.

-

Respiratory Depression: A serious dose-dependent adverse effect.

-

Constipation: A very common side effect due to decreased gastrointestinal motility.

-

Nausea and Vomiting: Can occur due to stimulation of the chemoreceptor trigger zone.

The side effect profile of codeine, particularly sedation, constipation, and the potential for dependence, are important considerations in its clinical application.[4]

The Pharmacology of Terpin Hydrate

Terpin hydrate is a terpene derivative that has been historically used as an expectorant.[1] It can be derived from sources like turpentine, oregano, thyme, and eucalyptus.[5]

Mechanism of Action: An Expectorant Effect

Terpin hydrate is believed to exert its expectorant effect by directly acting on the bronchial secretory cells in the lower respiratory tract.[1][5] This action is thought to increase the production of respiratory fluids, which in turn helps to liquefy and reduce the viscosity of bronchial secretions.[5] By making mucus less tenacious, terpin hydrate facilitates its removal from the airways through coughing, a process known as mucociliary clearance.[5] It is also suggested to have a weak antiseptic effect on the pulmonary parenchyma.[1]

Pharmacokinetics and Pharmacodynamics

There is a significant lack of modern pharmacokinetic and pharmacodynamic data for terpin hydrate in publicly available scientific literature. Its historical use predates the current standards for drug evaluation, and its removal from the market has limited further research. The majority of available information is descriptive and based on its historical clinical use.

The Terpin Hydrate and Codeine Combination: A Scientific Scrutiny

The rationale for combining terpin hydrate and codeine is to provide both symptomatic relief from coughing and to address the underlying issue of mucus accumulation.

Pharmacodynamic Interactions: A Complementary Approach

The combination aims to leverage the distinct mechanisms of its components:

-

Codeine: Suppresses the cough reflex centrally, reducing the frequency and intensity of coughing.

-

Terpin Hydrate: Acts as an expectorant, making the cough that does occur more productive by facilitating the expulsion of mucus.

While this combination is logical from a mechanistic standpoint, there is a lack of published preclinical or clinical studies that have specifically investigated and quantified any synergistic effects between the two compounds. The benefits are largely inferred from their individual actions.

Pharmacokinetic Interactions

No specific studies on the pharmacokinetic interactions between terpin hydrate and codeine have been identified in the available literature. It is unknown if terpin hydrate influences the absorption, distribution, metabolism, or excretion of codeine or its metabolites. Given that the elixir formulations often contained a high percentage of alcohol (around 42%), this could potentially influence the metabolism of codeine.[1][13]

Clinical Efficacy and Therapeutic Use

Historically, the combination was used for the management of cough in conditions such as acute and chronic bronchitis, pneumonia, and other infectious and inflammatory diseases of the upper respiratory tract.[1][5] Patient anecdotes and historical medical practice suggest that the combination was perceived as effective.[2] However, the FDA's decision to remove terpin hydrate from the market was based on a lack of robust, modern clinical trials to support these claims of efficacy and to establish a clear safety profile by current standards.[1][5]

Safety and Toxicology Profile

The adverse effects of the combination are largely attributable to its individual components, particularly codeine.[4]

-

Common Side Effects: Drowsiness, dizziness, nausea, vomiting, and constipation are frequently reported.[4][7]

-

Serious Adverse Events: Respiratory depression is a significant risk, especially in individuals who are ultrarapid metabolizers of codeine.

-

Dependence and Abuse: Long-term use of codeine can lead to physical dependence and has a potential for abuse.[1][4]

-

Alcohol Content: The high alcohol content in traditional elixir formulations is a concern, as it can potentiate the sedative effects of codeine and has its own potential for toxicity.[1][13]

-

Liver Injury: There have been case reports of liver injury associated with the elixir of terpin hydrate with codeine, although a definitive causal link is not firmly established.[14]

Regulatory Status and Historical Perspective

The regulatory landscape for this combination has been shaped by evolving standards for drug approval.

-

Historical Use: Widely used from the late 19th century through much of the 20th century.[1]

-

FDA Action: In the 1990s, the FDA concluded that there was inadequate evidence to establish general recognition of the safety and effectiveness of terpin hydrate, leading to its removal from marketed medications in the United States.[1][5]

-

Current Status: The combination is not available as a commercially manufactured product in the US. It can be prepared by compounding pharmacies upon receipt of a prescription.[1][7] Codeine is a controlled substance, and its prescription is regulated.

Methodologies for Studying Terpin Hydrate and Codeine

A variety of established and specialized techniques can be employed to investigate the pharmacological profile of this combination.

In Vitro Assays: Receptor Binding Studies for Codeine

The affinity of codeine and its metabolites for the μ-opioid receptor can be determined using competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Source: Cell membranes expressing the human μ-opioid receptor (e.g., from HEK293 or CHO cells) are prepared.[15]

-

Radioligand: A tritiated opioid with high affinity for the μ-receptor, such as [³H]-DAMGO, is used.[15]

-

Incubation: Receptor-containing membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (codeine or its metabolites).[15]

-

Control Groups:

-

Total Binding: Membranes incubated with only the radioligand.

-

Non-specific Binding: Membranes incubated with the radioligand and a high concentration of a non-radiolabeled antagonist, such as naloxone, to determine binding to non-receptor components.[15]

-

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor.

In Vivo Models: Antitussive and Expectorant Activity

Animal models are crucial for evaluating the antitussive and expectorant properties of these compounds.

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

-

Animals: Male Hartley guinea pigs are commonly used.[16]

-

Acclimatization: Animals are acclimatized to the experimental conditions and placed individually in a transparent chamber.[8]

-

Drug Administration: Animals are pretreated with the test compound (e.g., codeine, terpin hydrate, or the combination) or vehicle, typically via oral gavage, at a specified time before cough induction.[8]

-

Cough Induction: The animals are exposed to a continuous aerosol of citric acid (e.g., 0.4 M in saline) for a defined period (e.g., 7 minutes) using an ultrasonic nebulizer.[8]

-

Observation and Recording: The number of coughs is counted during and after the exposure period. Coughs can be identified and quantified using acoustic recordings and analysis of the sound waveforms.[8][17]

-

Data Analysis: The antitussive effect is determined by comparing the number of coughs in the drug-treated groups to the vehicle-treated control group.

Analytical Chemistry: Quantification in Formulations and Biological Samples

Reliable analytical methods are essential for pharmacokinetic studies and quality control of formulations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a widely used technique for the separation and quantification of drugs in various matrices.[18]

-

Application: Reversed-phase HPLC (RP-HPLC) with a C18 or C8 column is suitable for the simultaneous determination of codeine and its metabolites in biological samples like blood and urine.[18][19]

-

Sample Preparation: For biological samples, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction is typically required to remove interfering substances.[18]

-

Detection: UV detection is commonly used for the quantification of codeine and its metabolites.[18]

Analytical Method: Gas Chromatography (GC)

-

Principle: GC is another powerful technique for the separation and quantification of volatile and thermally stable compounds.

-

Application: GC has been successfully used for the assay of terpin hydrate and codeine in elixir formulations.[20][21]

-

Methodology: The method often involves extraction of the analytes from the elixir, followed by separation and quantification using temperature-programmed GC with internal standards.[20]

Conclusion and Future Directions

The combination of terpin hydrate and codeine represents a historically significant formulation based on a sound, albeit not rigorously proven, therapeutic principle of combining an expectorant with a cough suppressant. While the pharmacology of codeine is well-understood, particularly the critical role of CYP2D6 metabolism, terpin hydrate remains a compound with a limited modern scientific evidence base.

For drug development professionals and researchers, this combination serves as an interesting case study. Key areas for future research that would be of significant scientific and clinical interest include:

-

Pharmacodynamic Synergy Studies: Rigorous preclinical studies to investigate whether the combination of terpin hydrate and codeine exhibits a synergistic, additive, or antagonistic effect on cough suppression and mucus clearance.

-

Pharmacokinetic Interaction Studies: Investigating whether terpin hydrate has any effect on the pharmacokinetics of codeine and its metabolites, particularly given the narrow therapeutic index of opioids in certain patient populations.

-

Modern Clinical Trials: While unlikely given the regulatory history, well-designed clinical trials would be necessary to definitively establish the efficacy and safety of this combination by current standards.

A deeper understanding of the interactions between these two compounds could provide valuable insights into the development of more effective and safer combination therapies for respiratory conditions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Codeine and its Metabolites

| Parameter | Codeine | Morphine | Codeine-6-Glucuronide (C6G) | Morphine-3-Glucuronide (M3G) | Morphine-6-Glucuronide (M6G) |

| Tmax (hr) | ~1 | ~1-2 | ~1.5-2 | ~1-2 | ~1-2 |

| Half-life (t½) (hr) | ~1.2-1.6 | Slower than codeine | ~2.25 | Slower than C6G | Slower than codeine |

| Oral Bioavailability (%) | ~4 | - | - | - | - |

| Primary Metabolic Pathway | CYP2D6 (to Morphine), CYP3A4, UGT2B7 | Glucuronidation | - | UGTs | UGTs |

Data compiled from multiple sources.[12][22][23] Tmax and half-life can vary depending on the study population and methodology.

Visualizations

Codeine Metabolism Pathway

Caption: Workflow for in vivo antitussive activity testing.

References

- Understanding Codeine Mechanism of Action and Clinical Applic

-

Mean (stdev) pharmacokinetic parameters for codeine and its metabolites based on metabolic status - ResearchGate. (URL: [Link])

-

Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs - PubMed. (URL: [Link])

-

Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs - PubMed Central. (URL: [Link])

-

The pharmacokinetics of codeine and its metabolites in Blacks with sickle cell disease - NIH. (URL: [Link])

-

Urine and Plasma Pharmacokinetics of Codeine in Healthy Volunteers: Implications for Drugs-of-Abuse Testing. (URL: [Link])

-

Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC - PubMed Central. (URL: [Link])

-

Terpin Hydrate and Codeine Elixir | Hello Doctor Philippines. (URL: [Link])

-

Assay of terpin hydrate and codeine elixir by gas chromatography. | Semantic Scholar. (URL: [Link])

-

The antitussive effects of Korean red ginseng on citric acid-induced cough in Guinea pigs - International Journal of Herbal Medicine. (URL: [Link])

-

Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC - PubMed Central. (URL: [Link])

-

Time course for cough induced by citric acid in young guinea pigs who... - ResearchGate. (URL: [Link])

-

Terpin - Wikipedia. (URL: [Link])

-

Terpin Hydrate | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

-

Assay of terpin hydrate and codeine elixir by gas chromatography - PubMed. (URL: [Link])

-

Terpin hydrate - PubChem - NIH. (URL: [Link])

-

Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed. (URL: [Link])

-

Codeine - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Abstract - International Journal of Pharmaceutical Compounding. (URL: [Link])

-

Analysis of terpin hydrate and codeine elixir for codeine content - PubMed. (URL: [Link])

-

TERPIN HYDRATE/CODEINE side effects, medical uses, and drug interactions. (URL: [Link])

-

A Review of Analytical Methods for Codeine Determination - MDPI. (URL: [Link])

-

Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs - Zenodo. (URL: [Link])

-

Simultaneous determination of codeine and morphine in urine and blood by HPLC. (URL: [Link])

-

Terpin Hydrate Cough Medicine Disappearance Can be Overcome. (URL: [Link])

-

Liver injury from elixir of terpin hydrate with codeine - PubMed. (URL: [Link])

-

terpin hydrate - JoDrugs. (URL: [Link])

-

Mu receptor binding of some commonly used opioids and their metabolites - PubMed. (URL: [Link])

Sources

- 1. Terpin - Wikipedia [en.wikipedia.org]

- 2. peoplespharmacy.com [peoplespharmacy.com]

- 3. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TERPIN HYDRATE/CODEINE side effects, medical uses, and drug interactions. [medicinenet.com]

- 5. Terpin hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Terpin hydrate | TargetMol [targetmol.com]

- 7. hellodoctor.com.ph [hellodoctor.com.ph]

- 8. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. JoDrugs. TERPIN HYDRATE [jodrugs.com]

- 14. Liver injury from elixir of terpin hydrate with codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 17. florajournal.com [florajournal.com]

- 18. mdpi.com [mdpi.com]

- 19. Simultaneous determination of codeine and morphine in urine and blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assay of terpin hydrate and codeine elixir by gas chromatography. | Semantic Scholar [semanticscholar.org]

- 21. Assay of terpin hydrate and codeine elixir by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The pharmacokinetics of codeine and its metabolites in Blacks with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Terpin Hydrate in Organic Solvents

Introduction: The Enduring Relevance of Terpin Hydrate in Pharmaceutical Sciences

Terpin hydrate (cis-p-menthane-1,8-diol monohydrate) is a well-established expectorant derived from natural sources like turpentine, oregano, and eucalyptus oils.[1][2] For over a century, it has been utilized in pharmaceutical formulations to alleviate cough and congestion associated with bronchitis and other respiratory conditions by loosening mucus.[1][3] Despite its long history, its use in over-the-counter medications in the United States was curtailed in the 1990s due to a lack of comprehensive modern data on its efficacy and safety.[1] However, it remains available through compounding pharmacies, and its unique physicochemical properties continue to make it a subject of interest for researchers and drug development professionals.[1]

Understanding the solubility of terpin hydrate in various organic solvents is paramount for the development of novel formulations, purification processes, and analytical methods. This guide provides a comprehensive overview of the solubility of terpin hydrate, blending theoretical principles with practical experimental guidance.

Physicochemical Properties of Terpin Hydrate

A thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O₃ | [4] |

| Molecular Weight | 190.28 g/mol | [5] |

| Appearance | Colorless, lustrous crystals or a white crystalline powder.[2][4] | [2][4] |

| Melting Point | 116-117 °C | [6] |

| LogP (Octanol-Water) | 2.32 | [6] |

Terpin hydrate's structure, featuring a cyclohexane ring with two hydroxyl groups, imparts a degree of polarity that dictates its interactions with different solvents. The presence of a water molecule in its crystalline structure also influences its solubility characteristics.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced and predictive approach involves considering the thermodynamics of dissolution and employing solubility parameter models.

Thermodynamics of Dissolution

The dissolution of a crystalline solid like terpin hydrate in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into three steps:

-

Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the terpin hydrate molecules in the crystal lattice.

-

Cavity Formation (Endothermic): Energy is needed to create a space or cavity in the solvent for the solute molecule to occupy.

-

Solvation Energy (Exothermic): Energy is released when the terpin hydrate molecule forms new intermolecular interactions with the solvent molecules.

The overall enthalpy of solution (ΔH_sol) is the sum of the enthalpies of these three steps. Dissolution is favored when the overall Gibbs free energy change is negative, which is a function of both the enthalpy and entropy of solution.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters offer a powerful semi-empirical method for predicting the miscibility of substances.[7] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Quantitative Solubility of Terpin Hydrate in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for terpin hydrate in a range of organic solvents. It is important to note that solubility is temperature-dependent; where available, the temperature is specified.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Molarity (mol/L) | Source(s) |

| Ethanol | 7.69 | 20 | 0.40 | [8] |

| Ethanol (Boiling) | 33.3 | ~78 | 1.75 | [8] |

| Methanol | 7.69 | 20 | 0.40 | [8] |

| Chloroform | 0.74 | 20 | 0.039 | [8] |

| Diethyl Ether | 0.71 | 20 | 0.037 | [8] |

| Ethyl Acetate | 7.69 | 20 | 0.40 | [8] |

| Acetone | Soluble | Not Specified | - | [4] |

| Benzene | 1.30 | 20 | 0.068 | [8] |

| Carbon Tetrachloride | 0.34 | 20 | 0.018 | [8] |

| Carbon Disulfide | 0.40 | 20 | 0.021 | [8] |

| Petroleum Ether | Practically Insoluble | 20 | - | [8] |

| DMSO | ≥10 | Not Specified | ≥0.53 | [9] |

| Water (Cold) | 0.4 | 20 | 0.021 | [8] |

| Water (Boiling) | 2.94 | 100 | 0.15 | [8] |

Note: Some solubility data was converted from "1 gram dissolves in X mL of solvent" to g/100 mL for easier comparison.

Experimental Determination of Terpin Hydrate Solubility

A robust and reliable method for determining the equilibrium solubility of terpin hydrate is the shake-flask method , followed by quantitative analysis of the saturated solution using gas chromatography (GC).[10]

Diagram of the Experimental Workflow

Sources

- 1. youtube.com [youtube.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 5. medkoo.com [medkoo.com]

- 6. Terpin hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. kinampark.com [kinampark.com]

degradation pathway of terpin hydrate under acidic conditions

An In-Depth Technical Guide to the Degradation Pathway of Terpin Hydrate Under Acidic Conditions

Introduction

Terpin hydrate (p-menthane-1,8-diol monohydrate) is a well-established expectorant, valued for its ability to loosen mucus and ease congestion associated with conditions like bronchitis and other respiratory ailments.[1][2] Structurally, it is a diol, a monocyclic monoterpenoid derived from natural sources like turpentine oil.[2] While effective, its stability in pharmaceutical formulations is a critical parameter for ensuring safety and efficacy. This is particularly true in acidic environments, which can be encountered during formulation with other active pharmaceutical ingredients (APIs) or excipients, or even during storage.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the chemical . Moving beyond a simple recitation of facts, this document elucidates the underlying reaction mechanisms, provides field-proven experimental protocols for investigation, and offers insights into the interpretation of degradation data. The objective is to equip the reader with the fundamental knowledge and practical tools necessary to anticipate, control, and analyze the stability of terpin hydrate in the drug development lifecycle.

Chapter 1: The Chemical Landscape of Terpin Hydrate Degradation

The degradation of terpin hydrate in an acidic medium is not a random breakdown but a predictable chemical transformation. Understanding this pathway is the first step toward controlling it.

The Core Reaction: Acid-Catalyzed Dehydration

The principal degradation route for terpin hydrate under acidic conditions is an acid-catalyzed dehydration reaction.[3][4] In this process, the terpin hydrate molecule, which is a diol, eliminates a molecule of water to form a more stable class of compounds. This reaction is essentially the reverse of one of the common synthesis methods for terpin hydrate, which involves the acid-catalyzed hydration of pinenes.[4][5][6] The presence of a proton (H⁺) from the acid acts as a catalyst, initiating the reaction without being consumed itself.

The Key Players: Reactants and Products

-

Reactant: The starting material is cis-Terpin hydrate (p-menthane-1,8-diol monohydrate).

-

Primary Degradants: The initial and primary products of the dehydration are a mixture of isomeric monoterpene alcohols known as terpineols. The main isomers formed are:

-

α-Terpineol

-

β-Terpineol

-

γ-Terpineol

The relative ratio of these isomers, often cited as approximately 7:2:2 (α:β:γ), can be influenced by the specific reaction conditions.[6]

-

-

Secondary Degradants: If the acidic conditions are harsh enough (e.g., higher temperature or acid concentration), the terpineol products can undergo further dehydration. This second elimination reaction removes the remaining hydroxyl group and forms various terpene hydrocarbons, such as dipentene (a racemic mixture of limonene).[3][5]

The Mechanism of Transformation

The acid-catalyzed dehydration of terpin hydrate proceeds through a classic carbocation intermediate mechanism. The causality of this multi-step process is as follows:

-

Protonation: An acid catalyst (H₃O⁺) protonates one of the hydroxyl (-OH) groups of terpin hydrate. The tertiary hydroxyl group at the C8 position is preferentially protonated as it leads to a more stable carbocation.

-

Formation of a Good Leaving Group: The protonation converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺), a water molecule.

-

Loss of Leaving Group & Carbocation Formation: The C-O bond breaks, and the water molecule departs, resulting in the formation of a stable tertiary carbocation at the C8 position.

-

Deprotonation and Alkene Formation: A base (such as H₂O or the conjugate base of the acid) removes a proton from an adjacent carbon. The electrons from the C-H bond then move to form a new carbon-carbon double bond (C=C), neutralizing the carbocation and forming the final terpineol product. The specific location of the double bond depends on which adjacent proton is removed, leading to the formation of α-, β-, or γ-terpineol isomers.

Chapter 2: A Framework for Investigation: Forced Degradation Studies

To experimentally verify the degradation pathway and assess the stability of terpin hydrate, a forced degradation (or stress testing) study is the definitive approach. This is a core requirement of regulatory bodies like the International Council for Harmonisation (ICH) to ensure the development of robust and stability-indicating analytical methods.[7][8]

Rationale and Regulatory Context

The primary objectives of a forced degradation study are:

-

To identify likely degradation products: Forcing the degradation under exaggerated conditions reveals the potential impurities that could arise during manufacturing, storage, and administration.[7][9]

-

To elucidate degradation pathways: Understanding the chemical reactions that lead to degradation is crucial for formulation development and establishing appropriate storage conditions.[10]

-

To develop and validate stability-indicating analytical methods: The study generates samples containing the drug and its degradants, which are then used to prove that the chosen analytical method (e.g., HPLC, GC) can accurately separate and quantify the active ingredient from any impurities.[8][9]

Designing a Self-Validating Protocol

A well-designed study is a self-validating system. It involves a systematic workflow that begins with controlled stress application and culminates in unambiguous analytical characterization. The goal is to achieve a target degradation of approximately 2-20%.[7] This ensures that degradation products are formed at detectable levels without completely consuming the parent drug, which could lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.

Sources

- 1. Terpin Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Terpin hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2088030A - Manufacture of terpineol from terpin hydrate - Google Patents [patents.google.com]

- 4. Terpineol - Wikipedia [en.wikipedia.org]

- 5. US2481845A - Process for conversion of pinene to terpin hydrate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. onyxipca.com [onyxipca.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. longdom.org [longdom.org]

- 10. biomedres.us [biomedres.us]

Methodological & Application

Application Note: Terpin Hydrate as a Versatile Reference Standard for the Quantitative Analysis of Phytochemicals

Abstract

The quantitative analysis of terpenoids, a vast and structurally diverse class of phytochemicals, is fundamental to the quality control, efficacy, and safety assessment of herbal medicines, essential oils, and nutraceuticals. A critical and often challenging aspect of this analysis is the selection of an appropriate reference standard. Many individual terpenes are volatile, oily liquids, which complicates accurate weighing and stable storage.[1][2] This application note presents a comprehensive guide to the use of terpin hydrate (p-Menthane-1,8-diol monohydrate), a stable, crystalline solid, as a reliable and versatile reference standard for the quantification of terpenoids in various plant matrices. We provide detailed, field-proven protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and a rationale for its use in spectrophotometric total terpenoid estimation, complete with guidelines for method validation.

The Rationale for a Crystalline Standard in Terpenoid Analysis

The inherent nature of many monoterpenes and sesquiterpenes as volatile, oily liquids presents significant challenges for their use as primary quantitative standards. These challenges include:

-

Hygroscopicity and Volatility: Liquid standards can readily absorb atmospheric moisture or evaporate, altering their concentration over time.

-

Handling and Weighing Inaccuracy: Accurately weighing a small quantity of a volatile liquid is difficult and prone to error, which directly impacts the accuracy of the entire analytical method.

-

Stability: Many terpenes are susceptible to oxidation or isomerization when exposed to air, light, or temperature fluctuations, compromising the integrity of the standard.[3]

Terpin hydrate overcomes these limitations. As a crystalline, non-hygroscopic solid, it offers superior stability and ease of handling.[4] Its solid nature allows for highly accurate gravimetric preparation of stock solutions, forming a reliable foundation for calibration curves and ensuring the trustworthiness of quantitative results. This is a primary reason for its adoption as a reference standard by the United States Pharmacopeia (USP).[5]

Physicochemical Profile of Terpin Hydrate

A thorough understanding of the standard's properties is essential for its correct application.

| Property | Value | Source(s) |

| Chemical Name | p-Menthane-1,8-diol monohydrate | [5] |

| CAS Number | 2451-01-6 | [5] |

| Molecular Formula | C₁₀H₂₀O₂·H₂O | [5] |

| Molecular Weight | 190.28 g/mol | [5] |

| Anhydrous MW | 172.27 g/mol | [5] |

| Appearance | Colorless, lustrous crystals or white powder | [4] |

| Melting Point | 115-117 °C | |

| Solubility | Sparingly soluble in water; Soluble in alcohol, ether | [4] |

| Purity (USP) | 98.0% to 100.5% (anhydrous basis) | [5] |

| Storage | Preserve in tight containers | [5] |

Note: For quantitative calculations, the purity stated on the Certificate of Analysis (CoA) for the specific lot of the reference standard must be used, and calculations should be performed on an anhydrous basis as specified in pharmacopeial methods.[5]

Application 1: Quantitative Analysis of Volatile Terpenoids by Gas Chromatography (GC-FID)

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds, making it ideal for the terpene profiling of essential oils and plant extracts.[6] Terpin hydrate serves as an excellent external standard for this purpose. The following protocol is a comprehensive workflow for quantifying a target terpene (e.g., α-terpineol) in an essential oil sample.

GC-FID Analytical Workflow

The logical flow from sample and standard preparation to final data analysis is crucial for reproducible results.

Caption: Workflow for GC-FID analysis of terpenoids using Terpin Hydrate.

Detailed Protocol: GC-FID Quantification

This protocol is adapted from the USP monograph for Terpin Hydrate assay and is suitable for quantifying related terpenes in plant extracts.[5]

3.2.1 Reagents and Materials

-

USP Terpin Hydrate Reference Standard (RS)

-

Biphenyl (Internal Standard, optional, >99% purity)

-

Ethanol (200 proof, HPLC grade)

-

Chloroform (HPLC grade)

-

Plant extract or essential oil sample

-

Volumetric flasks (Class A), pipettes, and analytical balance

3.2.2 Preparation of Standard Solutions

-

Internal Standard (IS) Solution (if used): Accurately weigh and dissolve a suitable quantity of biphenyl in chloroform to obtain a solution with a concentration of approximately 20 mg/mL.[5]

-

Terpin Hydrate Stock Solution (approx. 1.7 mg/mL): Accurately weigh about 170 mg of USP Terpin Hydrate RS into a 100-mL volumetric flask. Dissolve in 5 mL of ethanol. If using an IS, add 5.0 mL of the IS solution. Dilute to volume with chloroform and mix thoroughly.[5] This is your highest calibration standard.

-

Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Solution with chloroform (or the solvent mixture).

3.2.3 Preparation of Sample Solution

-

Accurately weigh an amount of plant extract or essential oil expected to contain a quantifiable amount of the target analyte into a volumetric flask.

-

Dissolve the sample in a small amount of ethanol, then add the same volume of IS solution (if used) as in the standards. Dilute to volume with chloroform.

-

The final concentration should fall within the range of the calibration curve.

3.2.4 Chromatographic Conditions

-

GC System: Gas chromatograph equipped with a Flame-Ionization Detector (FID).

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

-

Temperatures:

-

Inlet: 250 °C

-

Detector: 280 °C

-

-

Oven Program: Initial 60 °C for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min. (This program should be optimized to ensure baseline separation of the analyte, standard, and any matrix interferents).

-

Injection: 1 µL, split mode (e.g., 50:1).

3.2.5 Data Analysis and Calculation

-

Calibration Curve: Inject each calibration standard. Plot the peak area (or the ratio of the terpin peak area to the IS peak area) against the concentration of anhydrous terpin. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²).

-

Quantification: Inject the sample preparation. Using the peak area of the analyte, calculate its concentration from the regression equation.

-

Final Calculation: Adjust the calculated concentration for the initial sample weight and dilution factors to report the final quantity as mg of analyte per gram of plant extract (mg/g).

Application 2: Quantitative Analysis by HPLC-PDA

For less volatile, thermally labile, or more polar terpenoids (e.g., triterpenoid acids), HPLC is the method of choice.[7] While terpin hydrate itself has a weak chromophore, it can be used as a standard for compounds with similar UV characteristics or when derivatization is employed. More commonly, it can be used to standardize a stock solution of a closely related terpene that is a liquid at room temperature, thereby creating a traceable secondary standard.

HPLC-PDA Analytical Workflow

Caption: Workflow for HPLC-PDA analysis of terpenoids using Terpin Hydrate.

Detailed Protocol: HPLC-PDA Quantification

This is a general protocol that must be optimized for the specific analyte of interest.

4.2.1 Reagents and Materials

-

USP Terpin Hydrate Reference Standard (RS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Formic Acid or Acetic Acid (for mobile phase pH adjustment)

-

Dried, powdered plant material

-

Syringe filters (0.45 µm, PTFE or other compatible material)

4.2.2 Preparation of Standard Solutions

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of Terpin Hydrate RS into a 25-mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Calibration Standards: Prepare a series of at least five standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range.

4.2.3 Sample Preparation (Example: Methanolic Extraction)

-

Accurately weigh ~1 g of dried, powdered plant material into a flask.

-

Add 20 mL of methanol.

-

Sonicate in an ultrasonic bath for 30 minutes.

-

Filter the extract through a Whatman No. 1 filter paper.

-

Take a known volume of the filtrate and pass it through a 0.45 µm syringe filter into an HPLC vial.

4.2.4 Chromatographic Conditions

-

HPLC System: HPLC with a Photodiode Array (PDA) or UV detector.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Example Gradient: Start at 70% A, ramp to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA scan 200-400 nm; quantification wavelength set at the λmax of the analyte.

4.2.5 Data Analysis: Follow the same procedure as for GC-FID (Section 3.2.5).

Application 3: Spectrophotometric Estimation of Total Terpenoid Content

For rapid screening or when chromatographic equipment is unavailable, a spectrophotometric assay can estimate the total terpenoid content. Existing methods often use linalool as a standard.[8] Terpin hydrate can be substituted as a more stable primary standard. The principle involves the reaction of terpenoids with sulfuric acid in the presence of chloroform to produce a colored complex, with the absorbance being proportional to the concentration.[9]

Protocol: Total Terpenoid Assay

-

Standard Preparation: Prepare a methanolic stock solution of Terpin Hydrate (e.g., 1 mg/mL) and create a serial dilution (e.g., 100 to 1000 µg/mL).

-

Sample Preparation: Prepare a methanolic extract of the plant material as described in 4.2.3.

-

Reaction:

-

Pipette 200 µL of each standard or sample extract into separate test tubes.

-

Add 1.5 mL of chloroform to each tube and vortex.

-

Carefully add 100 µL of concentrated sulfuric acid.

-

Incubate in the dark at room temperature for 1.5-2 hours until a stable reddish-brown color develops.

-

-

Measurement: Transfer the colored solution to a cuvette and measure the absorbance at 538 nm against a reagent blank.

-

Calculation: Plot a standard curve of absorbance vs. terpin hydrate concentration. Use the regression equation to determine the total terpenoid concentration in the sample extract, expressed as mg terpin hydrate equivalents per gram of dry plant material (mg THE/g).

Method Validation: A Self-Validating System

Every protocol described must be validated for its intended use to ensure trustworthy results.[10] The key parameters to assess are outlined below.

| Validation Parameter | Description & Purpose | Typical Acceptance Criteria |

| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities). | Peak purity analysis (PDA), baseline separation from interfering peaks (Resolution > 1.5). |

| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) > 0.995 over a range of 5-6 concentrations. |

| Accuracy (% Recovery) | Closeness of the test results to the true value. Assessed by spiking a blank matrix with a known amount of standard. | Recovery between 80-120% at three concentration levels (low, medium, high).[11] |

| Precision (RSD%) | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% for repeatability; ≤ 5% for intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[11] |

Conclusion

Terpin hydrate is a highly suitable, stable, and cost-effective reference standard for the quantitative analysis of terpenoids in phytochemical applications. Its solid, crystalline nature provides a significant advantage over liquid terpene standards by enabling greater accuracy in standard preparation and ensuring long-term stability. The detailed GC-FID and HPLC-PDA protocols, along with the framework for a spectrophotometric assay, provide researchers and quality control scientists with robust methods to accurately quantify individual and total terpenoids in complex plant matrices. Adherence to the principles of method validation outlined herein will ensure the generation of reliable, reproducible, and authoritative data in drug development and natural product analysis.

References

- GenTech Scientific. (n.d.). Method for the Analysis of Cannabinoids and Terpenes in Cannabis. Retrieved from GenTech Scientific website. [Link: https://www.gentechscientific.com/v/vspfiles/assets/images/method-for-the-analysis-of-cannabinoids-and-terpenes-in-cannabis.pdf]

- Grijó, D. R., & de Oliveira, V. M. (2020). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7736348/]

- Thames Restek. (n.d.). Less Time Preparing Standards for Terpenes Analysis. Retrieved from Thames Restek website. [Link: https://www.thamesrestek.co.uk/Technical/less-time-preparing-standards-for-terpenes-analysis]

- Giese, M. W., Lewis, M. A., Giese, L., & Smith, K. M. (2024). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. Phytochemical Analysis. [Link: https://pubmed.ncbi.nlm.nih.gov/39095696/]

- Lazarjani, M., Seyfoddin, A., Le, T. T., & Chen, T. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research. [Link: https://dar.emnuvens.com.br/dar/article/view/522]

- ResearchGate. (n.d.). Standard operating procedures for the comprehensive and reliable analysis of cannabis terpenes. Retrieved from ResearchGate. [Link: https://www.researchgate.net/publication/361139191_Standard_operating_procedures_for_the_comprehensive_and_reliable_analysis_of_cannabis_terpenes]

- Sigma-Aldrich. (n.d.). Complete Workflow for Comprehensive Cannabis Terpenes Analysis. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/small-molecule-hplc/complete-workflow-for-comprehensive-cannabis-terpenes-analysis]

- Silva, L. F., et al. (2020). Validated spectrophotometric method for quantification of total triterpenes in plant matrices. [Journal Name, if available]. [Link: https://www.researchgate.

- Wang, J., et al. (2021). Development of an HPLC-MS method for the determination of four terpene trilactones in Ginkgo biloba leaf extract via quality by design. Biomedical Chromatography. [Link: https://pubmed.ncbi.nlm.nih.gov/33913185/]

- Das, A., et al. (2022). QUANTITATIVE ESTIMATION OF TERPENOID CONTENT IN SOME TEA CULTIVARS OF NORTH EAST INDIA AND THEIR IN VITRO CELL CULTURES USING AN OPTIMIZED SPECTROPHOTOMETRIC METHOD. [Journal Name, if available]. [Link: https://www.researchgate.net/publication/360298713_QUANTITATIVE_ESTIMATION_OF_TERPENOID_CONTENT_IN_SOME_TEA_CULTIVARS_OF_NORTH_EAST_INDIA_AND_THEIR_IN_VITRO_CELL_CULTURES_USING_AN_OPTIMIZED_SPECTROPHOTOMETRIC_METHOD]

- BenchChem. (n.d.). Application Note: Spectrophotometric Quantification of Total Terpenoid Content in Melaleuca Oil. Retrieved from BenchChem website. [Link: https://www.benchchem.

- ResearchGate. (2021). Adaptation of a Spectrophotometric Method for the Quantification of Total Terpenoids in Plant Extracts. [Link: https://www.researchgate.net/publication/351000780_Adaptation_of_a_Spectrophotometric_Method_for_the_Quantification_of_Total_Terpenoids_in_Plant_Extracts]

- Latin American Journal of Pharmacy. (n.d.). Adaptation of a Spectrophotometric Method for the Quantification of Total Terpenoids in Plant Extracts. [Link: http://www.latamjpharm.

- ResearchGate. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. [Link: https://www.researchgate.net/publication/382103429_Development_and_validation_of_HPLC_and_GC_methods_for_quantification_of_cannabinoids_and_terpenes_extracted_by_ultrasound_assisted_extraction_technique]

- SciSpace. (2020). Development and optimization of HPLC-MS method for simultaneous determination of four terpene trilactones in Ginkgo biloba leaf. [Link: https://typeset.

- SciELO. (n.d.). Development and validation of a HPLC method for standardization of herbal and commercial extracts of Myrcia uniflora. [Link: https://www.scielo.br/j/rbfar/a/p8jZ3f8hYvX8wB7GqY3D3jd/?

- MDPI. (n.d.). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. [Link: https://www.mdpi.com/2227-9717/7/1/32]

- ResearchGate. (2021). Development and optimization of HPLC-MS method for simultaneous determination of four terpene trilactones in Ginkgo biloba leaf extracts based on Quality by Design principles. [Link: https://www.researchgate.net/publication/351475753_Development_and_optimization_of_HPLC-MS_method_for_simultaneous_determination_of_four_terpene_trilactones_in_Ginkgo_biloba_leaf_extracts_based_on_Quality_by_Design_principles]

- USP. (n.d.). Terpin Hydrate. [Link: https://www.pharmacopeia.cn/v29240/usp29nf24s0_m80920.html]

- Ibrahim, E., et al. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-0836-5795]

- Thermo Fisher Scientific. (n.d.). Characterization and Quantification of Essential Oils by GC and GC×GC with TOFMS and FID. [Link: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-20750-Characterization-Quantification-Essential-Oils-GC-GCxGC-TOFMS-FID-PN20750-EN.pdf]

- ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. [Link: https://www.ilt.com/blog/how-to-choose-between-lc-and-gc-for-your-analytical-needs/]

- Hawach. (n.d.). GC vs LC. [Link: https://www.hawach.com/blog/gc-vs-lc/]

- Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. [Link: https://www.chromaleont.it/wp-content/uploads/2022/07/GC-FID-method-for-simple-routine-analyses-of-essential-oils-using-nitrogen-as-carrier-gas.pdf]

- PubMed Central. (n.d.). Liquid Crystals as Stationary Phases in Chromatography. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6956052/]

- AOS Products. (n.d.). Terpin Hydrate, USP Grade, Bulk Manufacturer. [Link: https://www.aosproduct.

- Al-Sarray, M. A. H., et al. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. [Link: https://www.researchgate.net/publication/313840748_Analysis_of_Essential_Oils_Using_GC-_FID_And_GC-MS]

- Infinita Lab. (2025). Advantages of Gas Chromatography Analysis. [Link: https://infinitalab.

- Welch Materials. (2024). Liquid Chromatography vs. Gas Chromatography: Which One Is More Widely Used?. [Link: https://welchmat.com/liquid-chromatography-vs-gas-chromatography-which-one-is-more-widely-used/]

Sources

- 1. infinitalab.com [infinitalab.com]

- 2. mastelf.com [mastelf.com]

- 3. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. [PDF] Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application | Semantic Scholar [semanticscholar.org]

- 6. academics.su.edu.krd [academics.su.edu.krd]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sciensage.info [sciensage.info]

- 10. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]

- 11. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Isolation of Terpin Hydrate from Eucalyptus Oil via Acid-Catalyzed Hydration of α-Pinene

Abstract

This application note provides a comprehensive, field-proven protocol for the isolation of terpin hydrate from eucalyptus oil. The methodology hinges on the acid-catalyzed hydration of α-pinene, a primary constituent of the oil. We detail a robust procedure using a ternary composite acid system, which offers superior control and environmental compatibility compared to traditional methods employing strong mineral acids. The guide covers the underlying chemical principles, a detailed step-by-step experimental workflow, purification techniques, and rigorous analytical methods for final product validation, including Gas Chromatography (GC) and Infrared (IR) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity terpin hydrate.

Introduction and Scientific Rationale

Eucalyptus oil, an essential oil distilled from the leaves of Eucalyptus species, is a complex mixture of volatile organic compounds.[1] While its most abundant component is typically 1,8-cineole (eucalyptol), it also serves as a valuable natural source of other terpenes, including α-pinene.[2][3][4] This protocol focuses on leveraging the α-pinene content within eucalyptus oil as a chemical precursor for the synthesis of cis-terpin hydrate (p-menthane-1,8-diol monohydrate).

Terpin hydrate is a well-established pharmaceutical agent, primarily used as an expectorant in the treatment of acute and chronic bronchitis to help loosen mucus.[5][6] It is also a critical intermediate in the synthesis of α-terpineol, a valuable fragrance and flavoring compound.[7]

The core of this protocol is the acid-catalyzed hydration of α-pinene. This electrophilic addition reaction targets the double bond within the α-pinene molecule. The mechanism involves the protonation of the alkene to form a carbocation intermediate, which is subsequently attacked by water. This process, often involving molecular rearrangements, ultimately yields p-menthane-1,8-diol, which readily crystallizes from the aqueous solution as the monohydrate.[8]

Historically, this conversion was achieved using concentrated mineral acids like sulfuric acid.[7] However, these methods are often difficult to control, produce significant waste, and pose environmental and equipment corrosion risks. This protocol employs a more refined, ternary catalyst system composed of phosphoric acid, citric acid, and acetic acid. This composite catalyst provides a controlled reaction environment, leading to high conversion rates and selectivity under milder conditions.[9][10]

Chemical Transformation Pathway

Caption: Acid-catalyzed hydration of α-pinene to form terpin hydrate.

Materials and Equipment

Reagents and Consumables

-

Eucalyptus Oil (pre-assayed for α-pinene content, >20% recommended)

-

Phosphoric Acid (H₃PO₄), 85%

-

Citric Acid, Anhydrous

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

-

Ethanol, 95% (for recrystallization, optional)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Biphenyl (Internal Standard for GC analysis)

-

Chloroform (for GC sample preparation)

-

Whatman No. 1 Filter Paper

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer or thermocouple probe

-

Ice bath

-

Büchner funnel and vacuum flask

-

Vacuum pump

-

Glass beakers and Erlenmeyer flasks

-

Rotary evaporator (optional, for solvent removal)

-

Oven capable of maintaining 60-70°C

-

Analytical balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

FTIR Spectrometer

Detailed Experimental Protocol

Trustworthiness Note: This protocol is designed as a self-validating system. The initial GC analysis of the starting material provides a theoretical yield benchmark. The final purity assessment via GC, coupled with melting point analysis and IR spectroscopy, confirms the identity and quality of the isolated product, ensuring the success of the procedure.

Step 1: Pre-Analysis of Eucalyptus Oil (Recommended)

-

Objective: To quantify the α-pinene content in the starting material to calculate the theoretical yield.

-

Procedure: Prepare a dilute solution of the eucalyptus oil in a suitable solvent (e.g., ethanol or hexane). Analyze via GC-MS or GC-FID against a calibrated α-pinene standard.

-

Rationale: Knowing the starting concentration of your reactant is fundamental for evaluating the efficiency and success of the chemical synthesis.

Step 2: Acid-Catalyzed Hydration Reaction

-

Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Reagents:

-

In the flask, combine 100 g of eucalyptus oil, 250 g of acetic acid, and 100 g of deionized water.[10]

-

Begin vigorous stirring to form an emulsion.

-

-

Catalyst Addition:

-

In a separate beaker, prepare the catalyst solution by dissolving 5-10 g of citric acid and 5 g of phosphoric acid in a minimal amount of water. Caution: This may be exothermic.

-

Transfer the catalyst solution to the dropping funnel.

-

-

Reaction:

-

Heat the emulsified oil mixture to 70°C using the heating mantle.

-

Once the temperature is stable, add the acid catalyst solution dropwise over 30 minutes.

-

Maintain the reaction at 70°C with continuous, vigorous stirring for 12-15 hours.[10]

-

Causality: Acetic acid acts as a co-solvent and promoter, increasing the solubility of water in the oil phase, thereby facilitating the hydration reaction at the oil-water interface. The ternary acid system provides a controlled proton source to initiate the reaction without the harsh, uncontrolled side reactions common with strong mineral acids.

-

Step 3: Isolation and Crystallization

-

Cooling: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature.

-

Crystallization: Place the reaction flask in an ice bath for 2-4 hours to induce the crystallization of terpin hydrate. The product will precipitate as a white solid.

-

Filtration: Set up a Büchner funnel with filter paper and connect it to a vacuum flask.

-